N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide
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Overview
Description
N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a benzamide group attached to an anthraquinone core, which is further substituted with hexylamino and pentylcyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide typically involves multiple steps. One common method involves the reaction of 1-aminoanthraquinone with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hexylamino and pentylcyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Scientific Research Applications
N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)
- N-[9,10-dioxo-4-(4-toluidino)-9,10-dihydroanthracen-1-yl]benzamide
Uniqueness
N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hexylamino and pentylcyclohexyl groups differentiates it from other anthraquinone derivatives, potentially leading to unique interactions with molecular targets and distinct applications .
Properties
Molecular Formula |
C38H46N2O3 |
---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
N-[4-(hexylamino)-9,10-dioxoanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide |
InChI |
InChI=1S/C38H46N2O3/c1-3-5-7-11-25-39-32-23-24-33(35-34(32)36(41)30-13-9-10-14-31(30)37(35)42)40-38(43)29-21-19-28(20-22-29)27-17-15-26(16-18-27)12-8-6-4-2/h9-10,13-14,19-24,26-27,39H,3-8,11-12,15-18,25H2,1-2H3,(H,40,43) |
InChI Key |
XCIBMXQFNUJFDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCCCC)C(=O)C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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